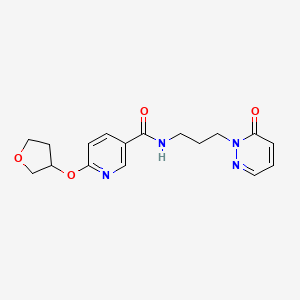
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. The process may start with the preparation of the nicotinamide core, followed by the introduction of the pyridazinone and tetrahydrofuran moieties. Common reagents used in these reactions include amines, carboxylic acids, and various coupling agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its interactions with biological targets and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Used in the development of new materials or as a precursor for other industrially relevant compounds.
作用机制
The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular functions and potentially therapeutic effects.
相似化合物的比较
Similar Compounds
Similar compounds to N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide include other nicotinamide derivatives with different substituents on the pyridazinone and tetrahydrofuran moieties. Examples include:
- N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-methoxynicotinamide
- N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-ethoxynicotinamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other nicotinamide derivatives. This uniqueness can make it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
6-(oxolan-3-yloxy)-N-[3-(6-oxopyridazin-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c22-16-3-1-8-20-21(16)9-2-7-18-17(23)13-4-5-15(19-11-13)25-14-6-10-24-12-14/h1,3-5,8,11,14H,2,6-7,9-10,12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIZQMWHQYIVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile](/img/structure/B2540880.png)
![3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2540883.png)
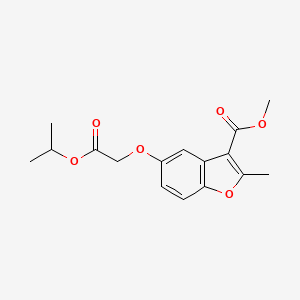
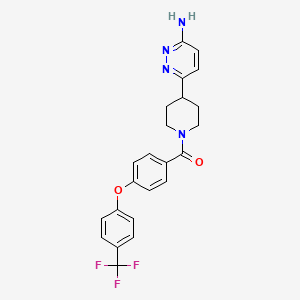
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2540888.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2540890.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2540891.png)
![3-[2-(Propan-2-yloxymethyl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2540893.png)
![4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide](/img/structure/B2540894.png)
![(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2540895.png)
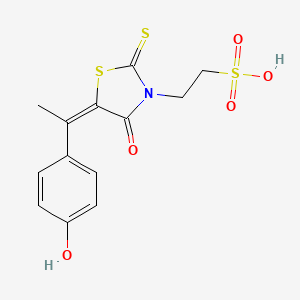
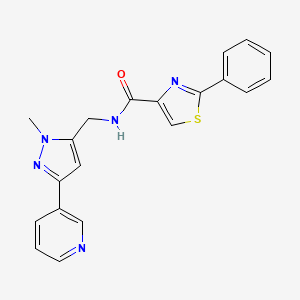
![2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2540903.png)
![6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2540904.png)
